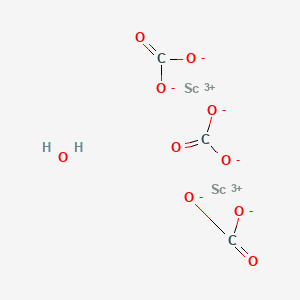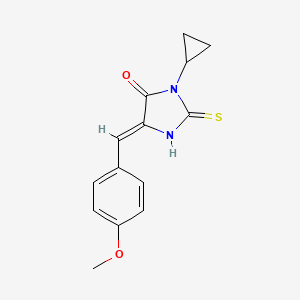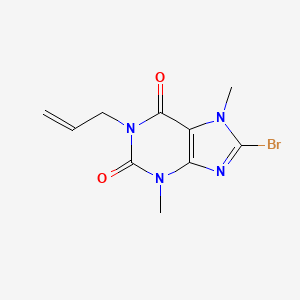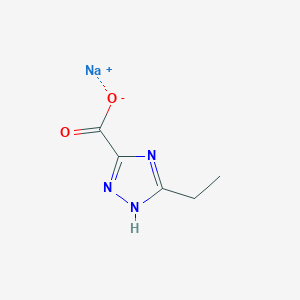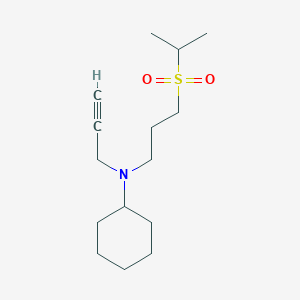
N-(3-Propan-2-ylsulfonylpropyl)-N-prop-2-ynylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3-Propan-2-ylsulfonylpropyl)-N-prop-2-ynylcyclohexanamine” is a complex organic compound. The “propan-2-yl” and “prop-2-ynyl” parts suggest the presence of propyl groups in the molecule, which are three-carbon alkyl groups . The “sulfonyl” part indicates the presence of a sulfonyl functional group, which consists of a sulfur atom bonded to two oxygen atoms . The “cyclohexanamine” part suggests the presence of a cyclohexane ring with an amine group attached .
Scientific Research Applications
Analytical and Forensic Science Applications
Analytical Profiles of Psychoactive Substances : Research into psychoactive arylcyclohexylamines, some of which share structural similarities with "N-(3-Propan-2-ylsulfonylpropyl)-N-prop-2-ynylcyclohexanamine", has led to the development of analytical methods for their detection in biological matrices. These methods include gas chromatography, mass spectrometry, and liquid chromatography, facilitating the identification of these substances in forensic investigations (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Pharmacological Research
Exploration of Arylcyclohexylamines : Studies on N-alkyl-arylcyclohexylamines, including compounds related to ketamine and phencyclidine, reveal their potential as research chemicals with dissociative effects. These compounds are analyzed for their action on the N-methyl-D-aspartate (NMDA) receptor, a key target for pharmacological intervention in various neurological conditions (Wallach et al., 2016).
Organic Chemistry and Chemical Synthesis
Synthesis of Cyclohexylamine Derivatives : Research in organic chemistry has led to the development of novel synthetic routes for cyclohexylamine derivatives. These compounds serve as building blocks for further chemical synthesis, demonstrating the versatility of cyclohexylamines in organic chemistry (Kozhushkov, Wagner-Gillen, Khlebnikov, & Meijere, 2010).
Properties
IUPAC Name |
N-(3-propan-2-ylsulfonylpropyl)-N-prop-2-ynylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO2S/c1-4-11-16(15-9-6-5-7-10-15)12-8-13-19(17,18)14(2)3/h1,14-15H,5-13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHLWFQSFHSXNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CCCN(CC#C)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2964361.png)
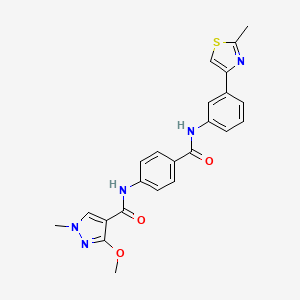

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-4-yl)methanone](/img/structure/B2964368.png)

![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2964372.png)
![2-((4-fluorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2964373.png)
![3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B2964375.png)
![Methyl 2-[2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2964376.png)
